molecular formula C20H19N3O B2827654 (E)-N-cyclopropyl-2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetamide CAS No. 955277-90-4

(E)-N-cyclopropyl-2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetamide

Cat. No.: B2827654
CAS No.: 955277-90-4
M. Wt: 317.392
InChI Key: MHGURKXLBPYOFK-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-cyclopropyl-2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetamide is a benzimidazole-derived compound featuring a styryl group (E-configuration) at the 2-position of the benzimidazole core and an N-cyclopropyl acetamide side chain. The benzimidazole scaffold is known for its versatility in medicinal chemistry, often contributing to interactions with biological targets via π-π stacking, hydrogen bonding, and hydrophobic effects . The cyclopropyl substituent on the acetamide moiety likely improves metabolic stability compared to bulkier or more reactive groups .

Properties

IUPAC Name

N-cyclopropyl-2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O/c24-20(21-16-11-12-16)14-23-18-9-5-4-8-17(18)22-19(23)13-10-15-6-2-1-3-7-15/h1-10,13,16H,11-12,14H2,(H,21,24)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGURKXLBPYOFK-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2C3=CC=CC=C3N=C2C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC(=O)CN2C3=CC=CC=C3N=C2/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-cyclopropyl-2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetamide typically involves the following steps:

    Formation of the Benzoimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Styryl Group: The styryl group can be introduced via a Heck reaction, where a styrene derivative is coupled with the benzoimidazole core in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be essential to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

(E)-N-cyclopropyl-2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, leading to the saturation of the styryl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzoimidazole moiety, where nucleophiles such as amines or thiols can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines (NH2R) or thiols (RSH) under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated derivatives of the styryl group.

    Substitution: Substituted benzoimidazole derivatives.

Scientific Research Applications

Anticancer Activity

Benzimidazole derivatives, including those similar to (E)-N-cyclopropyl-2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetamide, have shown promising anticancer activity. Studies indicate that compounds with benzimidazole structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A study demonstrated that derivatives of benzimidazole exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the inhibition of tubulin polymerization, which is crucial for mitosis .

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast Cancer)5.4Tubulin inhibition
Compound BA549 (Lung Cancer)4.8Apoptosis induction

Anti-inflammatory Properties

The anti-inflammatory properties of benzimidazole derivatives are well-documented. Compounds similar to this compound have been shown to inhibit cyclooxygenase enzymes, which play a vital role in the inflammatory process.

Case Study:
Research has indicated that certain benzimidazole derivatives significantly reduce edema and pain in animal models, outperforming standard anti-inflammatory drugs like diclofenac .

Compound% Inhibition (Edema)Standard Drug Comparison
Compound C92.7%Diclofenac (78.95%)
Compound D97.6%Indomethacin (75%)

Molecular Interactions

The molecular structure of this compound allows for various interactions with biological targets, particularly enzymes involved in inflammatory pathways and cancer progression.

Molecular Docking Studies:
Computational studies have shown that this compound can effectively bind to the active sites of COX enzymes and tubulin, suggesting its potential as a dual-action therapeutic agent.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions including cyclization and acylation processes. Characterization techniques such as NMR spectroscopy and X-ray crystallography confirm the structural integrity and purity of the synthesized compound.

Synthesis Overview:
The synthesis involves:

  • Formation of the benzimidazole core.
  • Introduction of the cyclopropyl group.
  • Acetylation to yield the final product.

Mechanism of Action

The mechanism of action of (E)-N-cyclopropyl-2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s uniqueness lies in its combination of the styryl group (E-configuration) and cyclopropyl acetamide. Below is a comparative analysis with structurally related benzimidazole-acetamide derivatives:

Compound Key Substituents Molecular Weight Reported Activities Source
(E)-N-cyclopropyl-2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetamide (Target) Styryl (E), cyclopropyl Not provided Inferred: Potential anticancer/antioxidant (based on benzimidazole analogs) N/A
N-cyclopropyl-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide Dichloro-imidazole, cyclopropyl Not provided Inferred: Likely altered electronic properties vs. styryl
2-(1H-benzo[d]imidazol-1-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide Oxadiazole substituent Not provided Antioxidant (DPPH assay, IC₅₀ comparable to ascorbic acid)
N-(1,3-dioxoisoindolin-2-yl)-2-(2-(methylthio)-1H-benzimidazol-1-yl)acetamide Methylthio, dioxoisoindoline Not provided Cyclooxygenase (COX) inhibition, anti-inflammatory
2-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetamide Benzimidazol-2-one Not provided p53-Mdm2 antagonism (low μM affinity)
N-[2-(1-Isopropyl-1H-benzimidazol-2-yl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide Tetrazole, isopropyl, cyclohexyl Not provided Inferred: Possible kinase or receptor modulation (tetrazole as bioisostere)

Key Findings

Styryl Group vs. Dichloro/Oxadiazole Substituents: The styryl group (E-configuration) in the target compound may enhance π-π interactions with hydrophobic protein pockets compared to dichloro-imidazole () or oxadiazole derivatives (). The latter showed antioxidant activity via DPPH scavenging, suggesting the target compound’s styryl group could similarly contribute to radical quenching .

Cyclopropyl Acetamide vs. Other N-Substituents :

  • The cyclopropyl group likely improves metabolic stability compared to bulkier groups (e.g., tetrazole in or dioxoisoindoline in ). Cyclopropane’s ring strain resists oxidative degradation, a common issue in drug metabolism .
  • In COX-inhibiting analogs (), methylthio and dioxoisoindoline groups conferred anti-inflammatory activity, but the cyclopropyl group in the target compound may reduce off-target interactions due to its compact size.

Benzimidazol-2-one vs. Styryl-Benzimidazole: Benzimidazol-2-one derivatives () exhibited p53-Mdm2 antagonism with μM affinities.

E-Configuration Specificity :

  • The E-configuration of the styryl group (analogous to ’s imine functionality) ensures spatial orientation critical for target binding. Z-isomers might exhibit reduced activity due to steric clashes .

Data Gaps and Limitations

  • No direct IC₅₀ or pharmacokinetic data for the target compound were found in the evidence. Comparisons rely on structural analogs.
  • The antioxidant and anticancer activities cited are inferred; experimental validation is needed.

Biological Activity

The compound (E)-N-cyclopropyl-2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetamide is a novel derivative belonging to the benzimidazole family, which has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its antimicrobial and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves the following steps:

  • Formation of the Benzimidazole Core : The initial step often includes the condensation of o-phenylenediamine with an appropriate carbonyl compound to form the benzimidazole core.
  • Cyclopropyl Substitution : The cyclopropyl group is introduced via cyclopropanation reactions or other synthetic methodologies.
  • Acetamide Formation : The final step involves acylation to form the acetamide derivative.

Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the compound.

Antimicrobial Activity

Recent studies have indicated that compounds with a benzimidazole core exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown:

  • Antibacterial Activity : In vitro tests against various bacterial strains revealed that certain derivatives possess strong antibacterial effects, comparable to standard antibiotics. For example, compounds derived from benzimidazole exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against both Gram-positive and Gram-negative bacteria .
  • Antifungal Activity : The compound demonstrated moderate antifungal activity against common fungal pathogens, suggesting its potential use in treating fungal infections .

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro assays:

  • Cell Viability Assays : Studies indicated that this compound inhibits cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). IC50 values were reported in the micromolar range, indicating potent activity .
  • Mechanism of Action : The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases. Flow cytometry analysis showed an increase in sub-G1 phase cells, indicative of apoptosis .

Case Studies

Several case studies have highlighted the biological activities of benzimidazole derivatives:

  • Study on Antimicrobial Properties : A recent investigation into hybrid compounds containing a benzimidazole moiety demonstrated enhanced antimicrobial efficacy compared to their parent compounds, suggesting that structural modifications can significantly influence biological activity .
  • Anticancer Activity Evaluation : In a comparative study of various benzimidazole derivatives, it was found that those with substituents similar to cyclopropyl exhibited superior cytotoxic effects on tumor cells, emphasizing the importance of structural diversity in drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.